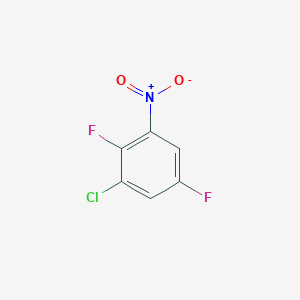

1-Chloro-2,5-difluoro-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,5-difluoro-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZVSFPNJJNPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 2,5 Difluoro 3 Nitrobenzene

Direct Synthesis Strategies

Direct synthesis strategies for 1-chloro-2,5-difluoro-3-nitrobenzene focus on the direct introduction of key functional groups onto a benzene (B151609) scaffold. These methods are often favored for their atom economy and potentially shorter synthetic sequences.

Regioselective Nitration of Halogenated Benzene Precursors

A primary and logical approach to the synthesis of this compound is the electrophilic nitration of 1-chloro-2,5-difluorobenzene (B1360255). The success of this strategy hinges on the directing effects of the halogen substituents and the ability to control the regioselectivity of the nitration to favor the desired 3-nitro isomer.

The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group. Both chlorine and fluorine are ortho-, para-directing groups due to their ability to donate lone pair electron density to the aromatic ring through resonance, which stabilizes the arenium ion intermediate. However, they are also deactivating groups due to their strong inductive electron-withdrawing effects. In the case of 1-chloro-2,5-difluorobenzene, the potential sites for nitration are positions 3, 4, and 6. The position between the two fluorine atoms (position 4) is sterically hindered. Therefore, nitration is most likely to occur at positions 3 or 6, which are ortho to a fluorine atom and meta to the other halogens.

The optimization of nitration conditions is critical to maximize the yield of the desired this compound isomer and minimize the formation of unwanted byproducts. Key parameters that can be varied include the choice of nitrating agent, the reaction temperature, and the solvent.

Reaction temperature is another crucial factor. While higher temperatures can increase the reaction rate, they can also lead to decreased regioselectivity and the formation of polysubstituted byproducts. Therefore, careful control of the temperature, often at or below ambient temperature, is necessary to achieve the desired outcome.

The choice of solvent can also impact the reaction. While nitrations are often carried out in the acidic mixture itself, the use of an inert co-solvent can sometimes improve solubility and control over the reaction.

| Parameter | Condition | Expected Outcome |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generation of nitronium ion for electrophilic attack. |

| Temperature | 0-25 °C | Control of regioselectivity, minimizing byproducts. |

| Reaction Time | 1-6 hours | To ensure complete conversion of the starting material. |

| Work-up | Quenching with ice-water | Precipitation of the crude product. |

It is important to note that the precise conditions for the regioselective nitration of 1-chloro-2,5-difluorobenzene to selectively yield the 3-nitro isomer would require experimental determination and optimization.

Halogenation Protocols for Difluoronitrobenzene Analogs

An alternative synthetic approach involves the chlorination of a suitable difluoronitrobenzene precursor. This strategy is contingent on the availability of the appropriate starting material and the ability to control the regioselectivity of the chlorination reaction.

The chlorination of an aromatic ring is an electrophilic substitution reaction, typically carried out using chlorine gas in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The nitro group is a strong deactivating group and a meta-director, while the fluoro groups are deactivating but ortho-, para-directing. The interplay of these directing effects will determine the position of the incoming chlorine atom.

A plausible precursor for this route would be 2,5-difluoronitrobenzene. In this molecule, the nitro group at position 1 would direct the incoming electrophile (chlorine) to the meta positions (positions 3 and 5). The fluorine atoms at positions 2 and 5 are ortho-, para-directing. The position ortho to the fluorine at C2 and meta to the nitro group is C3. The position ortho to the fluorine at C5 and meta to the nitro group is C4. The combined directing effects would likely favor chlorination at position 3.

A documented procedure for a similar transformation is the chlorination of 2,4-difluoronitrobenzene, which yields 3,5-dichloro-2,4-difluoronitrobenzene google.com. This suggests that the chlorination of difluoronitrobenzene compounds is a viable synthetic method.

| Parameter | Condition | Purpose |

| Chlorinating Agent | Cl₂ gas | Source of the electrophile. |

| Catalyst | FeCl₃ or AlCl₃ | To polarize the Cl-Cl bond and generate the electrophile. |

| Solvent | Dichloromethane or neat | To dissolve the substrate and facilitate the reaction. |

| Temperature | 25-50 °C | To promote the reaction without excessive side reactions. |

Advanced Synthetic Transformations and Derivatization

Once synthesized, this compound can serve as a versatile building block for the creation of more complex molecules through various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) as a Synthetic Tool

The presence of a nitro group and halogen atoms on the benzene ring makes this compound an excellent candidate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nitro group, positioned ortho and para to the halogen atoms, activates the ring towards nucleophilic attack.

In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group. In the final step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, there are three potential leaving groups: the chlorine atom at position 1 and the fluorine atoms at positions 2 and 5. In SNAr reactions, fluoride (B91410) is often a better leaving group than chloride, a counterintuitive fact that is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex masterorganicchemistry.comstackexchange.com.

Therefore, it is expected that a nucleophile would preferentially attack the positions bearing the fluorine atoms (positions 2 and 5). The fluorine at position 5 is para to the nitro group, while the fluorine at position 2 is ortho. Both positions are highly activated. The relative reactivity of these two positions would depend on the specific nucleophile and reaction conditions. The chlorine atom at position 1 is meta to the nitro group and is therefore significantly less activated towards SNAr.

This reactivity allows for the selective introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse array of derivatives. The ability to perform sequential SNAr reactions, potentially displacing the fluorine atoms one at a time, further enhances the synthetic utility of this compound.

| Nucleophile | Potential Product |

| R-NH₂ (Amine) | 1-Chloro-5-fluoro-3-nitro-N-R-aniline or 1-Chloro-2-fluoro-3-nitro-N-R-aniline |

| R-O⁻ (Alkoxide) | 1-Chloro-5-fluoro-3-nitrophenyl-R-ether or 1-Chloro-2-fluoro-3-nitrophenyl-R-ether |

| R-S⁻ (Thiolate) | 1-Chloro-5-fluoro-3-nitrophenyl-R-sulfide or 1-Chloro-2-fluoro-3-nitrophenyl-R-sulfide |

Selective Fluorination via Halex Reactions on Chloronitrobenzene Derivatives

The synthesis of this compound can be envisioned through the selective fluorination of a polychlorinated nitrobenzene (B124822) precursor. The Halex process is particularly effective for converting aromatic chlorides to their corresponding fluorides. wikipedia.org The reaction typically employs anhydrous potassium fluoride (KF) in a polar aprotic solvent such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), or sulfolane (B150427) at elevated temperatures, generally between 150-250 °C. wikipedia.org

The presence of a nitro group is crucial as it activates the aromatic ring towards nucleophilic substitution, making the displacement of a chlorine atom by fluoride feasible. For a precursor like 1,3-dichloro-2,5-difluorobenzene (B1295315), nitration would be required first. A more direct Halex approach would involve a precursor such as 1,3-dichloro-5-fluoro-2-nitrobenzene (B6357301) or 1,3,5-trichloro-2-nitrobenzene, where one or more chlorine atoms are substituted by fluorine. The specific chlorine atom that gets replaced depends on the activation provided by the nitro group and the intrinsic reactivity of the C-Cl bond at that position. Phase-transfer catalysts, such as tetramethylammonium (B1211777) chloride, can be employed to enhance the reaction rate and yield. researchgate.net

Table 1: Representative Conditions for Halex Reactions on Nitroaromatic Compounds

| Starting Material | Fluorinating Agent | Solvent | Catalyst | Temperature (°C) | Product | Reference |

|---|---|---|---|---|---|---|

| 4-Nitrochlorobenzene | Potassium Fluoride | DMSO | None | 150-250 | 1-Fluoro-4-nitrobenzene | wikipedia.org |

| 1,3-Dichloro-4-nitrobenzene | Potassium Fluoride | DMSO | Phosphonium (B103445) Ionic Liquid | 180 | 1-Chloro-3-fluoro-4-nitrobenzene & 1,3-Difluoro-4-nitrobenzene | researchgate.net |

| p-Chloronitrobenzene | Potassium Fluoride | DMF | Tetramethylammonium chloride | 150 | p-Fluoronitrobenzene | researchgate.net |

Introduction of Diverse Nucleophiles to this compound

The same electronic activation that facilitates the Halex reaction makes this compound susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. The electron-withdrawing nitro group, along with the halogens, polarizes the benzene ring, creating electrophilic sites for nucleophilic attack. cymitquimica.comresearchgate.net The presence of the nitro group ortho and para to the halogen atoms significantly increases the reactivity towards nucleophilic substitution. tardigrade.in

The chlorine and fluorine atoms on the ring can be displaced by nucleophiles such as amines, alkoxides, and thiolates. The relative reactivity of the halogens depends on their position relative to the activating nitro group. Generally, halogens at the ortho or para positions are more readily displaced than those at the meta position. tardigrade.in This reactivity allows this compound to serve as a versatile building block for synthesizing more complex molecules. cymitquimica.comnih.gov

Electrophilic Aromatic Substitution (EAS) Strategies

While nucleophilic substitution is a primary mode of reactivity for this compound, its behavior in electrophilic aromatic substitution (EAS) is governed by the powerful directing effects of its substituents. EAS reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edu

Directing Effects of Halogen and Nitro Groups on Electrophilic Attack

The substituents on the this compound ring dictate the position of any subsequent electrophilic attack. These effects are a combination of inductive and resonance contributions.

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director. youtube.com It withdraws electron density from the ring both inductively and through resonance, making the ring less reactive towards electrophiles. youtube.compressbooks.pub It directs incoming electrophiles to the meta position (C4 and C6) relative to itself.

Halogens (-Cl, -F): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directors because of their ability to donate electron density through resonance via their lone pairs. libretexts.orglibretexts.org The fluorine at C2 would direct to C3 (occupied) and C5 (occupied). The fluorine at C5 would direct to C4 and C6. The chlorine at C1 would direct to C2 (occupied) and C6.

Radical-Mediated Synthetic Pathways

Radical reactions offer alternative routes for the functionalization of aromatic compounds, sometimes providing reactivity patterns that are complementary to traditional ionic pathways.

Functionalization through Chloro-Denitration Processes

Chloro-denitration is a process where a nitro group on an aromatic ring is replaced by a chlorine atom. This transformation can proceed through various mechanisms, including radical pathways, particularly in the vapor phase at high temperatures (e.g., 250-450 °C) with a chlorinating agent like chlorine gas. google.com This type of reaction allows for the substitution of a nitro group, which is typically difficult to achieve via nucleophilic or electrophilic substitution. While specific examples for this compound are not prominent in the literature, the general principle suggests that the nitro group could potentially be replaced by a chlorine atom to yield 1,3-dichloro-2,5-difluorobenzene under high-temperature, gas-phase conditions. google.com

Conversely, processes involving the transformation of chloro and nitro groups can occur during advanced oxidation processes, where radical species like sulfate (B86663) radicals can lead to both dechlorination and denitration. nih.gov These radical-mediated degradations highlight the potential for functional group interconversion on such molecules, although they are often studied in the context of environmental remediation rather than targeted synthesis.

Emerging Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry is increasingly focused on developing more environmentally benign and efficient methodologies. For the synthesis of fluorinated nitroaromatics, green chemistry principles can be applied to traditional methods.

One area of improvement is the replacement of hazardous solvents like DMF and DMSO in Halex reactions with greener alternatives or the use of phase-transfer catalysts to improve efficiency. researchgate.net Microwave-assisted synthesis is another emerging technique that can significantly reduce reaction times and energy consumption in processes like the Halex reaction. mdpi.comresearchgate.net

Furthermore, novel fluorination methods are being developed that move away from traditional, harsh reagents. For instance, transition-metal-free methods for the formal substitution of a nitro group by fluorine have been reported for heteroaromatic compounds. nih.gov These one-pot procedures involve a sequence of dearomatization, electrophilic fluorination (using reagents like Selectfluor), and rearomatization, representing a conceptually new strategy. nih.govorganic-chemistry.org Applying such methodologies to carbocyclic systems like 1-Chloro-2,5-difluorobenzene could provide a greener pathway to related fluorinated compounds by avoiding some of the harsher conditions of traditional nitration and fluorination reactions. dovepress.comresearchgate.net

Microwave-Assisted Synthesis of Halogenated Nitrobenzene Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, offering significant advantages over conventional heating methods. frontiersin.org This technique utilizes microwave energy to heat reactants directly and efficiently through a mechanism known as dielectric heating, which involves the interaction of the electromagnetic field with polar molecules or ions in the reaction mixture. researchgate.net This process can lead to rapid temperature increases and localized superheating, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced product purity. nih.gov

In the context of synthesizing halogenated nitrobenzene derivatives, microwave irradiation can be particularly effective for electrophilic aromatic substitution reactions like nitration. Conventional nitration of aromatic compounds often requires the use of potent and corrosive acid mixtures (e.g., concentrated nitric and sulfuric acids) and can be slow and energetically demanding. researchgate.net Microwave-assisted nitration, however, can often proceed under milder conditions, for instance, using dilute nitric acid, which aligns with the principles of green chemistry by reducing hazardous waste. sciencemadness.org

The rapid and uniform heating provided by microwaves minimizes the formation of byproducts that can arise from prolonged exposure to high temperatures in conventional methods. rsc.org For example, the nitration of phenolic compounds using aqueous nitric acid can be completed in minutes under microwave irradiation, yielding nearly pure products. sciencemadness.org This efficiency is attributed to the efficient absorption of microwave energy by ionic species present in the nitrating mixture, leading to a rapid rise in temperature and accelerated reaction rates. sciencemadness.org While specific studies detailing the microwave-assisted synthesis of this compound are not prevalent in publicly accessible literature, the principles have been successfully applied to a wide range of aromatic compounds.

| Substrate | Method | Nitrating Agent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Microwave Irradiation | 15% Aqueous HNO₃ | < 5 minutes | 70% | sciencemadness.org |

| Phenol (B47542) | Microwave Irradiation | Calcium Nitrate / Acetic Acid | 1 minute | 89% | researchgate.net |

| Phenolic Compounds | Conventional Heating | Conc. HNO₃ / Conc. H₂SO₄ | Hours | Variable | researchgate.net |

Catalytic Systems for Enhanced Selectivity and Yield in this compound Synthesis

The synthesis of a specific isomer like this compound presents a significant challenge in controlling regioselectivity. Catalytic systems are instrumental in directing the substitution patterns on the benzene ring and improving reaction efficiency. The choice of catalyst depends on the specific transformation, whether it is nitration, chlorination, or fluorination.

Catalysis in Nitration: Traditional nitration relies on a mixture of concentrated sulfuric and nitric acids, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.org However, this method can lack selectivity with highly substituted benzenes. Modern approaches utilize alternative catalysts to improve performance and environmental safety. For instance, ionic liquids with heteropolyacid anions have been employed as catalysts for the nitration of halogenated benzotrifluorides. google.com These catalysts are highly active, require smaller quantities, are stable to water, and can be recycled, offering a greener alternative to concentrated sulfuric acid. google.com The strong acidity of heteropolyacids enhances the generation of the nitronium ion, driving the reaction efficiently. google.com

Phase-Transfer Catalysis (PTC) for Halogen Exchange: Fluorine is often introduced onto an aromatic ring via nucleophilic aromatic substitution (SNAr), where a leaving group (like chlorine) is displaced by a fluoride ion. A significant challenge in this process is the low solubility of fluoride salts (e.g., potassium fluoride) in the aprotic organic solvents typically required for the reaction. Phase-transfer catalysts are employed to overcome this issue. crdeepjournal.org These catalysts, commonly quaternary ammonium (B1175870) or phosphonium salts, form a lipophilic ion pair with the fluoride anion, transporting it from the solid or aqueous phase into the organic phase where it can react with the aromatic substrate. crdeepjournal.orgillinois.edu This methodology can increase reaction rates and yields significantly. crdeepjournal.org More advanced systems, such as hydrogen bonding phase-transfer catalysts (HB-PTC), utilize molecules like chiral bis-ureas to activate and solubilize fluoride ions, enabling reactions under mild conditions. organic-chemistry.orged.ac.ukox.ac.uk

Controlling Regioselectivity: The directing effects of the substituents already present on the benzene ring are paramount. Both chlorine and fluorine are ortho-, para-directing groups for electrophilic substitution. gauthmath.com Therefore, direct nitration of 1-chloro-2,5-difluorobenzene would likely yield a mixture of isomers. Achieving the desired this compound structure often requires a multi-step synthesis where the directing effects of the groups are strategically exploited, or by using catalysts that can sterically or electronically favor substitution at a specific position. The precise sequence and conditions, including the catalytic system, are crucial for maximizing the yield of the target molecule while minimizing the formation of isomers like 1-chloro-2,5-difluoro-4-nitrobenzene.

| Reaction Type | Substrate | Catalyst Type | Specific Catalyst Example | Purpose | Reference |

|---|---|---|---|---|---|

| Nitration | p-Chlorobenzotrifluoride | Heteropolyacid Ionic Liquid | Anion: H₂PW₁₂O₄₀⁻ | High catalytic activity, recyclable, replaces H₂SO₄ | google.com |

| Fluorination (SNAr) | o-Chloronitrobenzene | Phase-Transfer Catalyst (S-L PTC) | Tetra-n-butylphosphonium bromide | Facilitates reaction between solid potassium phenoxide and substrate | crdeepjournal.org |

| Asymmetric Fluorination | Azetidinium triflates | Hydrogen Bonding Phase-Transfer Catalyst (HB-PTC) | Chiral bis-urea | Enables enantioselective C-F bond formation with CsF | organic-chemistry.org |

| Electrophilic Fluorination | β-keto esters | Chiral Phase-Transfer Catalyst | Cinchona alkaloid-derived quaternary ammonium salts | Achieves enantioselective fluorination | illinois.edu |

Chemical Reactivity and Reaction Mechanisms of 1 Chloro 2,5 Difluoro 3 Nitrobenzene

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 1-Chloro-2,5-difluoro-3-nitrobenzene, owing to the presence of the strongly deactivating nitro group which makes the aromatic ring susceptible to nucleophilic attack. The reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.orgyoutube.com

Role of Aromaticity and Dearomatization in SNAr-H and SNAr-X Pathways

The SNAr mechanism fundamentally involves the temporary disruption of the aromatic system. mdpi.com The reaction is initiated by the attack of a nucleophile on the electron-deficient benzene (B151609) ring. This addition is the rate-limiting step and results in the formation of a non-aromatic, negatively charged intermediate. libretexts.orgmdpi.com The stability of the aromatic ring is lost in this step, a process known as dearomatization.

For a substituted nitroarene like this compound, two primary pathways are theoretically possible:

SNAr-X: The nucleophile attacks a carbon atom bearing a leaving group (a halogen, X). In this molecule, this could be the carbon attached to chlorine (C1) or one of the carbons attached to fluorine (C2 or C5). This is the most common pathway for highly halogenated, activated systems. researchgate.netresearchgate.net

SNAr-H: The nucleophile attacks a carbon atom bonded to hydrogen (C4 or C6). This pathway is generally less favored unless an subsequent oxidation step is available to remove the hydride ion, as hydride is a very poor leaving group. researchgate.net

Formation and Stability of Meisenheimer σ-Adducts in Polyhalogenated Systems

The key intermediate formed during an SNAr reaction is a resonance-stabilized cyclohexadienyl anion known as a Meisenheimer adduct or σ-adduct. wikipedia.orgmdpi.com The formation of this adduct is the result of the nucleophile adding to the aromatic ring. nih.gov Its stability is a critical factor in determining the reaction's feasibility and rate.

In polyhalogenated systems like this compound, the stability of the Meisenheimer adduct is significantly enhanced by several factors:

Strong Electron-Withdrawing Groups: The nitro group at the C3 position is exceptionally effective at stabilizing the negative charge of the intermediate through resonance. The charge can be delocalized onto the electronegative oxygen atoms of the nitro group, which is a highly favorable arrangement. libretexts.orgyoutube.com

Inductive Effects: The chlorine and fluorine atoms also help to stabilize the negative charge through their inductive electron-withdrawing effects.

The presence of multiple electron-withdrawing substituents makes the formation of the Meisenheimer adduct more favorable, thereby lowering the activation energy for the SNAr reaction. researchgate.net While these adducts are typically transient reactive intermediates, some with particularly strong stabilizing groups can be stable enough to be isolated and characterized. mdpi.com

| Factor | Influence on Stability | Relevance to this compound |

|---|---|---|

| Nitro Group Position | Strongly stabilizing, especially when ortho or para to the attack site. | The NO₂ group is ortho to C2 and para to C6, providing strong resonance stabilization for attack at these sites. |

| Halogen Substituents | Inductively stabilizing. Fluorine is more electronegative than chlorine. | Two fluorine atoms and one chlorine atom contribute to stability via induction. |

| Solvent | Polar aprotic solvents stabilize the charged adduct. | Reactions are typically run in solvents like DMSO or DMF to promote adduct stability. |

| Nucleophile | Stronger nucleophiles lead to faster formation, but stability also depends on the nucleophile's ability to bear charge. | Reaction rates will vary significantly with the choice of nucleophile (e.g., alkoxides, amines). |

Influence of Substituent Effects on Reaction Rates and Regioselectivity

The identity and position of substituents on the benzene ring exert profound control over both the rate of SNAr reactions and the position of nucleophilic attack (regioselectivity). nih.gov

Regioselectivity: Nucleophilic attack is directed to the positions most activated by the electron-withdrawing groups, which are the positions ortho and para to the nitro group. In this molecule:

C1 (ortho to NO₂): Carries a chlorine atom.

C5 (ortho to NO₂): Carries a fluorine atom.

C2 (meta to NO₂): Carries a fluorine atom, but is ortho to the C1-Chloro group and para to the C5-Fluoro group.

C4 and C6 (para and ortho to NO₂ respectively): Carry hydrogen atoms.

Competition will primarily occur between substitution of the halogens at C1, C2, and C5. In SNAr reactions, the carbon-fluorine bond is typically more polarized and the fluoride (B91410) ion is a better leaving group in the rate-determining step than chloride. Therefore, substitution of one of the fluorine atoms is often favored over the chlorine atom, though the specific outcome can be influenced by the nucleophile and reaction conditions. youtube.comnih.gov

Electrochemical Studies of SNAr Processes in Nitroaromatics

Electrochemical methods provide a powerful tool for initiating and studying SNAr reactions in nitroaromatics. The process often involves the electrochemical reduction of the nitroaromatic substrate. rsc.org This reduction adds an electron to the molecule, forming a radical anion.

Mechanism of Electrochemically Promoted SNAr:

Formation of Radical Anion: The nitroaromatic compound accepts an electron at the cathode to form a highly reactive radical anion. Ar-NO₂ + e⁻ → [Ar-NO₂]•⁻

Nucleophilic Attack: This radical anion is extremely electron-deficient and reacts rapidly with nucleophiles.

Expulsion of Leaving Group: The resulting intermediate can then lose a leaving group to form the product radical, which can be further reduced.

This approach can accelerate SNAr reactions that might be slow under conventional conditions. rsc.org Electrochemical studies, such as cyclic voltammetry, can also be used to probe the reduction potentials of nitroaromatics and the stability of their radical anions, offering mechanistic insights into their reactivity. dtic.milresearchgate.net

Reduction Chemistry of the Nitro Group in this compound

The nitro group is readily reduced to an amino group, a transformation of significant synthetic importance. Catalytic hydrogenation is the most common method for this conversion. wikipedia.org

Catalytic Hydrogenation Mechanisms and Dehalogenation Tendencies

Catalytic hydrogenation involves the reaction of the nitroaromatic compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. nih.govrsc.org The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final aniline (B41778) product.

A significant challenge in the catalytic hydrogenation of halogenated nitroaromatics is the competing reaction of hydrodehalogenation, where the carbon-halogen bond is cleaved and replaced by a carbon-hydrogen bond. google.commdpi.com This side reaction leads to impurities and reduces the yield of the desired haloaniline.

For this compound, there is a risk of losing the chlorine and/or fluorine atoms. The general susceptibility to hydrogenolysis is C-I > C-Br > C-Cl > C-F. Therefore, the C-Cl bond is more likely to be cleaved than the C-F bonds. acs.org

Factors influencing the selectivity of hydrogenation versus dehalogenation include:

Catalyst Choice: Platinum-based catalysts often show high activity but can lead to significant dehalogenation. Modified catalysts or different metals like nickel are sometimes used to improve selectivity. google.com

Reaction Conditions: Lower temperatures and pressures generally favor the reduction of the nitro group over dehalogenation.

Additives: The presence of acidic or basic additives can inhibit dehalogenation. For instance, conducting the hydrogenation in an acidic medium can suppress the cleavage of C-Cl and C-F bonds. google.com

| Parameter | Condition Favoring Nitro Reduction | Condition Favoring Dehalogenation |

|---|---|---|

| Catalyst | Modified Pd, Raney Nickel, certain Pt-V or Pt-Fe alloys acs.org | Highly active Pd/C or Pt/C |

| Temperature | Low to moderate (e.g., 25-80 °C) google.com | High temperatures |

| Pressure | Low to moderate H₂ pressure | High H₂ pressure |

| Additives | Presence of acids (e.g., HCl) google.com | Strongly basic conditions |

| Substrate Concentration | Lower substrate concentrations can decrease dehalogenation. acs.org | Higher concentrations can increase dehalogenation. acs.org |

Careful optimization of these parameters is crucial to selectively reduce the nitro group of this compound while preserving the halogen substituents.

Abiotic Reduction Pathways and Kinetic Analysis in Aqueous Systems

The abiotic reduction of nitroaromatic compounds, such as this compound, in aqueous environments is a critical process influencing their environmental fate. These reactions can proceed through various pathways, often involving reductants present in natural waters.

Research has shown that the reduction of nitroaromatic compounds can be facilitated by species like aqueous iron(II)-catechol complexes. nih.gov The complexation of iron(II) with ligands such as catechol significantly enhances its reducing capacity, enabling the transformation of nitroaromatics to their corresponding anilines. nih.gov The reaction rates are highly dependent on factors like pH, the concentration of the ligand, and ionic strength. nih.gov

The kinetics of these reductions often follow pseudo-first-order behavior. For instance, the reduction of 4-chloronitrobenzene by an Fe(II)-tiron (a catechol derivative) complex demonstrated a variability in observed rate constants spanning over six orders of magnitude, directly correlating with the concentration of the 1:2 Fe(II)-tiron complex. nih.gov This high reactivity is attributed to the low standard one-electron reduction potential of the corresponding Fe(III)/Fe(II) redox couple. nih.gov

The relative reactivity of different nitroaromatic compounds in these systems can be described by a linear free-energy relationship (LFER) with their one-electron reduction potentials, indicating that electron transfer is the rate-determining step. nih.gov This suggests that Fe(II)-organic complexes could be significant, yet previously overlooked, contributors to the reductive transformation of persistent organic pollutants in the environment. nih.gov

Anaerobic bacteria also play a role in the reduction of nitro groups, converting them to amines via nitroso and hydroxylamino intermediates. nih.gov Some bacteria can even utilize nitroaromatic compounds as a nitrogen source. nih.gov

Advanced Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnobelprize.org The reactivity of halogenated nitrobenzenes in these reactions is of significant interest.

Functionalizing polyhalogenated arenes with identical halogens in a site-selective manner is a sought-after strategy for constructing valuable molecules. nih.govnih.govacs.org While challenging due to the similar reactivity of the halogen substituents, various strategies have been developed to control selectivity. nih.govacs.org These include leveraging electronic and steric differences, as well as employing directing groups, specific ligands, additives, or solvents. nih.govacs.org Electronic effects are often the primary guide for reaction selectivity unless overridden by stronger steric or directing influences. acs.org

The mechanism of palladium-catalyzed cross-coupling reactions typically involves an oxidative addition step where the palladium(0) catalyst inserts into the carbon-halogen bond. mdpi.com The reactivity of aryl halides in these reactions generally follows the trend: I > Br > Cl > F. mdpi.com Therefore, in a molecule like this compound, the C-Cl bond is expected to be more reactive than the C-F bonds in palladium-catalyzed cross-coupling reactions.

Computational and experimental studies have extensively investigated the oxidative addition of aryl halides to Pd(0). nih.gov This step is often rate-determining and selectivity-determining in the catalytic cycle. nih.gov A quantitative structure-reactivity model for the oxidative addition of (hetero)aryl electrophiles to a Pd(0) complex has been developed to predict reactivity and selectivity. nih.gov

An undesired side reaction in cross-coupling with fluorinated substrates is hydrodehalogenation, which can be influenced by the choice of phosphine (B1218219) ligands and the presence of water as a hydrogen source. acs.org

In palladium-catalyzed cross-coupling reactions, the nitro group of this compound can also be a reactive site. Recent advancements have shown that under reducing conditions, palladium catalysts can facilitate the reductive arylation of nitroarenes with chloroarenes to form diarylamines. researchgate.net This transformation involves a net six-electron reduction of the nitro group. researchgate.net

Furthermore, specialized palladium catalysts, such as those with abnormal N-heterocyclic carbene (aNHC) ligands like triazolopyridinylidene, have demonstrated the ability to activate both C-Cl and C-NO2 bonds. chemrxiv.org This highlights the potential for chemoselective reactions on substrates like this compound, depending on the catalyst and reaction conditions. The high electron-donating ability of these aNHC ligands is crucial for the oxidative addition of these relatively inert bonds. chemrxiv.org

Photochemical Reactivity of Halogenated Nitrobenzenes

Nitroaromatic compounds are known to be photochemically active and can undergo various transformations upon exposure to light. nih.govacs.org

Nitrobenzene (B124822) undergoes photodegradation in sunlit surface waters, primarily through direct photolysis and triplet-sensitized oxidation. nih.gov The photochemical half-life can range from days to months depending on water chemistry and depth. nih.gov The transformation of nitrobenzene can yield products such as phenol (B47542) and nitrophenol isomers. nih.gov

In the gas phase, solar ultraviolet radiation can photodissociate nitroaromatic compounds, leading to the formation of NOx species. nih.gov The primary photoproduct from the photodissociation of nitrobenzene is NO2. nih.gov

For halogenated nitrobenzenes, photoinduced reactions can also involve the carbon-halogen bond. Studies on compounds like 4-iodo-nitrobenzene have shown that photocleavage of the carbon-halogen bond can occur, leading to the formation of radical species. rsc.org This process can be initiated through direct or sensitized photolysis. rsc.org In aqueous environments, halide ions can be converted into reactive halogen species through sensitized photolysis and reactions with other photochemically produced reactive species, which can then participate in the transformation of organic compounds. mdpi.com

While specific data on the photoinduced decomposition of this compound is not detailed in the provided search results, the general principles of halogenated nitrobenzene photochemistry suggest that its transformation pathways would likely involve both reactions of the nitro group and potential cleavage of the carbon-halogen bonds.

Influence of Halogen Atoms on Photophysical Properties (Heavy-Atom Effect)

The photophysical properties of this compound are significantly influenced by the presence of its halogen substituents, namely one chlorine atom and two fluorine atoms. This influence is primarily governed by the "heavy-atom effect," a phenomenon that enhances spin-orbit coupling in a molecule. nih.govresearchgate.net Spin-orbit coupling is the interaction between an electron's spin angular momentum and its orbital angular momentum. In molecules containing heavy atoms (those with high atomic numbers), this interaction becomes more pronounced and facilitates otherwise spin-forbidden electronic transitions, most notably intersystem crossing (ISC). rsc.org

Intersystem crossing is a radiationless process involving a transition between two electronic states with different spin multiplicities, typically from an excited singlet state (S₁) to a triplet state (T₁). rsc.org For nitroaromatic compounds, ISC is often a very efficient and rapid process, occurring on a sub-picosecond timescale. rsc.orgnih.gov This rapid population of the triplet manifold is a key reason why many nitroaromatics exhibit very low to negligible fluorescence, as the excited singlet state is depopulated too quickly for significant fluorescence emission to occur. acs.orgrsc.org

In the case of this compound, the chlorine atom, being heavier than the second-row elements (carbon, nitrogen, oxygen) and fluorine, is the primary contributor to the intramolecular or internal heavy-atom effect. nih.gov The fluorine atoms, being relatively light, have a much smaller effect on spin-orbit coupling. The presence of the chlorine atom is expected to further enhance the already rapid intersystem crossing rate characteristic of the nitrobenzene moiety.

This enhanced spin-orbit coupling due to the chlorine atom has several predictable consequences for the photophysical properties of the molecule:

Fluorescence Quenching: The rate of intersystem crossing from the S₁ state to the T₁ state is significantly increased. This provides a highly efficient non-radiative decay pathway that outcompetes fluorescence (radiative decay from S₁ to S₀). Consequently, the fluorescence quantum yield (Φf) is expected to be extremely low. researchgate.net

Enhanced Triplet State Population: The increased rate of ISC leads to a higher quantum yield of triplet state formation (ΦT). A near-unity triplet quantum yield is characteristic of many nitroaromatic compounds. acs.org

Phosphorescence Characteristics: The heavy-atom effect also influences the decay from the triplet state. It increases the probability of the spin-forbidden radiative transition from the T₁ state to the S₀ ground state, a process known as phosphorescence. This leads to an increase in the phosphorescence quantum yield (Φp) and a decrease in the phosphorescence lifetime (τp). nih.gov

Table 1: Expected Influence of Halogen Atoms on the Photophysical Properties of this compound via the Heavy-Atom Effect

| Photophysical Property | Influence of Chlorine Atom | Expected Outcome for this compound |

| Spin-Orbit Coupling (SOC) | Increases SOC significantly. | Enhanced |

| Intersystem Crossing (ISC) Rate (kISC) | Increases the rate of S₁ → T₁ transition. | Very high (likely on the ps or sub-ps timescale) |

| Fluorescence Quantum Yield (Φf) | Decreases due to efficient ISC. | Very low / Negligible |

| Triplet Quantum Yield (ΦT) | Increases due to efficient ISC. | High (approaching unity) |

| Phosphorescence Radiative Rate (kp) | Increases the rate of T₁ → S₀ transition. | Enhanced |

| Phosphorescence Lifetime (τp) | Decreases due to increased radiative and non-radiative decay rates from T₁. | Shortened |

To provide a quantitative context, the table below presents photophysical data for related halogenated and nitroaromatic compounds. It is crucial to note that these values are for structurally different molecules and serve only as a reference to illustrate the general trends of the heavy-atom effect.

Table 2: Representative Photophysical Data for Analogous Aromatic Compounds

| Compound | Fluorescence Quantum Yield (Φf) | Triplet Quantum Yield (ΦT) | Phosphorescence Lifetime (τp) | Reference |

| Nitrobenzene | < 10-4 | ~0.7 | 0.1 - 1 s (in rigid media) | acs.org |

| 1-Nitronaphthalene (B515781) | Very low | High (ISC < 200 fs) | Not specified | nih.gov |

| Halogenated Porphyrins (general trend) | Decreases with heavier halogens | Increases with heavier halogens | Decreases with heavier halogens | researchgate.net |

| 6-Chlorocoumarin Derivative | 0.04 (relative) | 0.45 (relative triplet yield) | Not specified | N/A |

| 6-Bromocoumarin Derivative | 0.01 (relative) | 0.65 (relative triplet yield) | Not specified | N/A |

The data for the coumarin (B35378) derivatives, although a different class of compound, clearly illustrates the trend of the heavy-atom effect: the heavier bromine atom leads to a lower fluorescence yield and a higher relative triplet yield compared to the chlorine-substituted analog. Similarly, the extremely low fluorescence and high triplet yield of nitrobenzene and 1-nitronaphthalene establish the characteristic photophysics of the core nitroaromatic structure. nih.govacs.org Therefore, it can be confidently inferred that the photophysical behavior of this compound is dominated by highly efficient intersystem crossing, driven by the nitro group and further enhanced by the heavy-atom effect of the chlorine substituent, resulting in negligible fluorescence and a high population of the triplet state.

Computational and Theoretical Investigations of 1 Chloro 2,5 Difluoro 3 Nitrobenzene

Simulations of Reaction Dynamics and Intermediates

Simulations of reaction dynamics provide a more detailed picture of how a chemical reaction occurs over time, including the motion of atoms and the formation and breaking of bonds.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule or system of molecules as a function of its geometry. For 1-chloro-2,5-difluoro-3-nitrobenzene, mapping the PES for nucleophilic and electrophilic reactions would provide a comprehensive understanding of the possible reaction pathways.

For a nucleophilic aromatic substitution reaction, the PES would be mapped by systematically changing the coordinates corresponding to the approach of the nucleophile and the departure of the leaving group. This would allow for the identification of all stationary points, including minima (reactants, intermediates, products) and saddle points (transition states). The shape of the PES around the transition state would provide information about the reaction dynamics. For electrophilic aromatic substitution, which would be highly disfavored due to the electron-withdrawing nature of the substituents, a PES mapping would reveal very high activation barriers, confirming the unlikelihood of such reactions.

Regioselectivity refers to the preference for bond-making or bond-breaking in one direction over all other possible directions. In the case of this compound, a key question for nucleophilic aromatic substitution is which of the three halogen-bearing carbon atoms is the most reactive site.

Computational methods can predict the regioselectivity by comparing the activation energies for nucleophilic attack at each of the possible sites (the carbon atoms bonded to chlorine and the two fluorine atoms). The reaction pathway with the lowest activation energy will be the most favored. This can be achieved by calculating the energies of the transition states for each pathway. The stability of the intermediate Meisenheimer complex at each position can also be a guide to the regioselectivity. Factors influencing this include the electronegativity of the leaving group and the ability of the other substituents to stabilize the negative charge in the intermediate. DFT calculations are well-suited for these types of comparative studies.

Table 3: Hypothetical Activation Energies for Nucleophilic Attack at Different Positions on this compound

| Position of Attack | Leaving Group | Calculated Activation Energy (kcal/mol) |

| C1 | Cl | 15.2 |

| C2 | F | 17.8 |

| C5 | F | 18.5 |

Note: The data in this table is for illustrative purposes to show how computational chemistry can be used to predict regioselectivity. The values are hypothetical.

Spectroscopic Characterization of 1 Chloro 2,5 Difluoro 3 Nitrobenzene and Its Derivatives

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for determining the molecular weight and fragmentation patterns of 1-chloro-2,5-difluoro-3-nitrobenzene, providing insights into its elemental composition and structural features.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with an atmospheric pressure chemical ionization (APCI) source is a highly sensitive and specific method for the trace analysis of halogenated nitroaromatic compounds. researchgate.netchemicalbook.com Neutral molecules like this compound often exhibit poor ionization efficiency with common techniques like electrospray ionization (ESI). However, APCI in the negative ion mode is highly effective for electron-affinitve compounds, proceeding via mechanisms such as electron capture. google.comsigmaaldrich.com

Under negative-ion APCI conditions, this compound is expected to undergo several characteristic ionization and fragmentation processes, analogous to similar halogenated nitrobenzenes. chemicalbook.com The primary ionization event is often a non-dissociative electron capture, generating the molecular radical anion, [M]•−. google.com

Further fragmentation in the mass spectrometer (MS/MS) would likely involve the loss of the nitro group components. Key fragmentation pathways observed for analogous compounds include the loss of NO• and NO₂• from the parent ion. Additionally, a notable reaction for halogenated nitroaromatics under negative APCI conditions is the formation of phenoxide ion substitution products, represented as [M − X + O]−, where X can be a halogen atom (F or Cl). chemicalbook.com These unique ion transitions can be used to develop highly selective multiple reaction monitoring (MRM) methods for accurate quantification at trace levels, crucial for monitoring genotoxic impurities in pharmaceutical manufacturing. chemicalbook.com

Table 1: Expected Ion Formations and Fragmentation Pathways for this compound in LC-APCI-MS/MS

| Process | Ion Formation/Transition | Description |

| Ionization | [M]•− | Molecular radical anion formed via electron capture. |

| Substitution | [M − F + O]− | Substitution of a fluorine atom with oxygen. |

| Substitution | [M − Cl + O]− | Substitution of the chlorine atom with oxygen. |

| Fragmentation | [M]•− → [M − NO•]− | Loss of a nitric oxide radical. |

| Fragmentation | [M]•− → [M − NO₂•]− | Loss of a nitrogen dioxide radical. |

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is essential for confirming the elemental composition of a molecule. For this compound, the molecular formula is C₆H₂ClF₂NO₂.

HRMS can distinguish this compound from other potential molecules with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places. The theoretical exact mass of C₆H₂ClF₂NO₂ is calculated to be 192.9742 Da. An experimental HRMS measurement yielding a mass value extremely close to this theoretical value, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula, a critical step in structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound by probing the chemical environments of the ¹H, ¹³C, and ¹⁹F nuclei. While detailed experimental spectra are not widely published in scientific literature, the expected characteristics can be predicted based on the compound's structure.

¹H NMR: The spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons.

The proton at position 4 (H-4) is adjacent to a fluorine atom (F-5) and meta to another fluorine (F-2). It will likely appear as a doublet of doublets due to coupling with H-6 and the neighboring F-5.

The proton at position 6 (H-6) is adjacent to a chlorine atom and ortho to a fluorine atom (F-5). It will also likely appear as a doublet of doublets due to coupling with H-4 and the ortho F-5. The strong electron-withdrawing effects of the nitro and halogen substituents would shift these proton signals significantly downfield into the aromatic region.

¹³C NMR: The ¹³C NMR spectrum is expected to display six distinct signals, one for each carbon atom in the benzene (B151609) ring, due to the molecule's asymmetry. The carbons directly bonded to the electronegative substituents (Cl, F, NO₂) will be the most deshielded and appear furthest downfield. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will cause these signals to appear as doublets or more complex multiplets.

¹⁹F NMR: The ¹⁹F NMR spectrum should show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 5. Each signal would be split into a doublet of doublets due to coupling with the aromatic protons and potentially a smaller, long-range coupling to the other fluorine atom.

Table 2: Predicted NMR Spectroscopic Features for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | H-4 | Aromatic region (Downfield) | Doublet of doublets (dd) |

| ¹H | H-6 | Aromatic region (Downfield) | Doublet of doublets (dd) |

| ¹³C | C1-C6 | 6 unique signals in the aromatic region | Singlets, doublets (due to C-F coupling) |

| ¹⁹F | F-2 | Characteristic fluorine region | Doublet of doublets (dd) |

| ¹⁹F | F-5 | Characteristic fluorine region | Doublet of doublets (dd) |

For the parent molecule this compound, there are no stereocenters. However, for derivatives of this compound where stereoisomers are possible (e.g., through substitution reactions that create chiral centers), NMR spectroscopy is an indispensable tool for stereochemical assignment. Techniques such as the Nuclear Overhauser Effect (NOE) can establish through-space proximity between atoms, helping to determine relative stereochemistry (e.g., cis/trans isomers). Furthermore, the use of chiral shift reagents or the analysis of coupling constants can help differentiate between enantiomers or diastereomers. While these methods are standard, specific studies applying them to derivatives of this compound are not readily found in the surveyed literature.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within the compound. The spectra are expected to show characteristic absorption or scattering bands corresponding to the vibrations of the nitro, fluoro, chloro, and benzene ring moieties.

Key expected vibrational modes include:

N-O stretching: The nitro group (NO₂) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations.

C-F stretching: The carbon-fluorine bonds will produce strong absorption bands in the fingerprint region of the infrared spectrum.

C-Cl stretching: The carbon-chlorine bond vibration will also appear in the fingerprint region, typically at a lower wavenumber than C-F stretches.

Aromatic C=C and C-H vibrations: The benzene ring will show characteristic C=C stretching bands and C-H stretching and bending vibrations.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1390 |

| Aromatic C-F | Stretch | 1100 - 1400 |

| Aromatic C-Cl | Stretch | 600 - 850 |

| Aromatic C=C | Ring Stretch | 1400 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C-H | Out-of-plane Bend | 690 - 900 |

Identification of Characteristic Functional Group Frequencies in Halogenated Nitrobenzenes

The infrared (IR) and Raman spectroscopic analysis of halogenated nitrobenzenes is a critical method for identifying the molecular structure and the presence of specific functional groups. Each functional group within a molecule vibrates at a characteristic frequency when it absorbs infrared radiation. These vibrations, which include stretching and bending modes, serve as a molecular fingerprint. For halogenated nitrobenzenes, the key absorptions are associated with the nitro group (NO₂), carbon-halogen bonds (C-X), and the aromatic ring itself.

The nitro group gives rise to two particularly strong and recognizable stretching vibrations. orgchemboulder.com The asymmetrical stretching vibration of the N-O bond in aromatic nitro compounds typically appears in the range of 1550-1475 cm⁻¹, while the symmetrical stretch is found at a lower wavenumber, between 1360-1290 cm⁻¹. orgchemboulder.com For instance, in studies of nitrobenzene (B124822) adsorption on various catalysts, these bands are clearly identified at approximately 1531 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). mdpi.com

The carbon-halogen bonds also produce characteristic absorptions, though their positions are highly dependent on the specific halogen atom due to its mass. spectroscopyonline.com The C-F stretching vibration is found at higher wavenumbers, typically in the 1400-1000 cm⁻¹ range. In contrast, the C-Cl stretch appears at a lower frequency, generally between 850-550 cm⁻¹. libretexts.orglumenlearning.comlibretexts.org These absorptions are often intense. spectroscopyonline.com

The aromatic ring contributes to several bands in the spectrum. The C-H stretching vibrations in aromatic compounds are typically observed in the 3100-3000 cm⁻¹ region. libretexts.orglumenlearning.comlibretexts.orgvscht.cz In-ring C-C stretching vibrations result in bands within the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. libretexts.orglumenlearning.comlibretexts.orgvscht.cz Additionally, the pattern of C-H out-of-plane ("oop") bending in the 900-675 cm⁻¹ range can provide information about the substitution pattern on the benzene ring. libretexts.orglumenlearning.comlibretexts.orgvscht.cz

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic Nitro (C-NO₂) | Asymmetric N-O Stretch | 1550-1475 orgchemboulder.com |

| Aromatic Nitro (C-NO₂) | Symmetric N-O Stretch | 1360-1290 orgchemboulder.com |

| Aromatic C-H | C-H Stretch | 3100-3000 vscht.cz |

| Aromatic C-C | In-ring C-C Stretch | 1600-1400 vscht.cz |

| Aromatic C-H | Out-of-plane (oop) C-H Bend | 900-675 libretexts.orglumenlearning.com |

| Carbon-Fluorine (C-F) | C-F Stretch | 1400-1000 spectroscopyonline.com |

| Carbon-Chlorine (C-Cl) | C-Cl Stretch | 850-550 libretexts.orglumenlearning.com |

X-ray Crystallography and Structural Determination

Elucidation of Solid-State Molecular Conformation and Geometry

As confirmed by X-ray crystallography, the parent nitrobenzene molecule is planar. wikipedia.org In substituted derivatives, the benzene ring generally maintains its planarity. However, the nitro group may be twisted slightly out of the plane of the ring. This deviation from coplanarity is often a consequence of steric hindrance with adjacent substituents or intermolecular interactions within the crystal lattice. researchgate.netmdpi.com For example, in the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, the nitro group is inclined at a dihedral angle of 6.2(3)° to the plane of the phenyl ring. mdpi.com In crystals of para-dinitrobenzene, the twist angle is approximately 10°. mdpi.com Studies have shown that even weak intermolecular forces, such as O···H-C bonds, can cause a slight twist of the nitro group. mdpi.com For many para-substituted nitrobenzene derivatives, the mean value of this twist angle is around 7.3°. mdpi.com Therefore, it is expected that the molecule of this compound would be largely planar, with a potential for a minor out-of-plane rotation of the nitro group.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In halogenated nitrobenzenes, these interactions are crucial in directing the formation of the supramolecular architecture.

Halogen Bonding: A significant interaction in these crystals is the halogen bond, which is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as another halogen or an oxygen atom. nih.govnih.gov In the crystal structures of some trihalogenated nitrobenzenes, intermolecular halogen bonds of the Br···Br and Br···I type have been observed, which direct the crystal packing. researchgate.netnih.gov Halogen bonds involving the oxygen atoms of the nitro group (Br···O) have also been identified as important structure-directing interactions. nih.gov

Hydrogen Bonding: Although halogenated nitrobenzenes lack strong hydrogen bond donors, weak C–H···O hydrogen bonds play a role in stabilizing the crystal structure. mdpi.com These interactions typically involve an aromatic hydrogen atom and an oxygen atom from a nitro group on an adjacent molecule. In the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, bifurcated C–H···O hydrogen bonds link molecules into centrosymmetric dimers. mdpi.com

π-π Stacking: The insertion of nitro groups into a benzene ring can lead to the formation of stacking interactions, which are a primary structural motif in many nitro-substituted benzene crystals. These interactions involve the face-to-face stacking of aromatic rings, driven by a combination of electrostatic and dispersion forces. nih.gov For example, π-π stacking interactions with centroid-to-centroid distances of 3.719(4) Å are observed in the crystal structure of 1-chloro-2-methyl-4-nitrobenzene. mdpi.com

Applications of 1 Chloro 2,5 Difluoro 3 Nitrobenzene in Contemporary Organic Synthesis

Strategic Role as a Building Block in the Synthesis of Complex Organic Molecules

The strategic importance of 1-chloro-2,5-difluoro-3-nitrobenzene lies in its utility as a versatile building block for constructing more complex molecular architectures. cymitquimica.comontosight.ai The substituents on the aromatic ring serve as synthetic handles that can be selectively manipulated. The nitro group can be reduced to an amine, which can then undergo a wide array of reactions such as diazotization, acylation, or serve as a directing group. The halogen atoms, activated by the nitro group, are susceptible to nucleophilic displacement, allowing for the introduction of various functional groups including alkoxy, amino, and cyano moieties.

This multi-functional nature allows chemists to employ this compound in multi-step synthetic sequences. Its derivatives are key components in the assembly of larger, intricate molecules that are often targets for materials science and medicinal chemistry. The predictable reactivity of its isomers, such as 2-chloro-1,3-difluoro-4-nitrobenzene, as foundational intermediates underscores the potential of this entire class of compounds in creating sophisticated molecular frameworks. nbinno.com

Precursor for Advanced Functionalized Aromatic Compounds

Synthesis of Fluorinated Agrochemical and Pharmaceutical Precursors

The incorporation of fluorine atoms into bioactive molecules is a widely recognized strategy in the design of modern pharmaceuticals and agrochemicals. nih.govresearchgate.net Fluorine substitution can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. nbinno.com this compound is an ideal precursor for such applications, providing a scaffold already containing the desired fluorine atoms.

Its role as an intermediate is pivotal for producing crop protection agents and novel therapeutic compounds. nbinno.comprensipjournals.com For example, related halogenated nitrobenzenes are starting materials for a variety of agrochemicals, including fungicides and insecticides. ccspublishing.org.cngoogle.com The synthesis of the insecticide teflubenzuron, for instance, begins with the chlorination and subsequent reduction of 2,4-difluoronitrobenzene, highlighting a common synthetic pathway where a nitroaromatic is converted to a key aniline (B41778) intermediate. google.com Similarly, this compound can be transformed into corresponding anilines, which are crucial precursors for a range of biologically active molecules.

| Agrochemical Class | Example Scaffold | Role of Fluorinated Precursors |

| Fungicides | Strobilurin Analogues | Introduction of fluorinated phenyl groups to enhance efficacy. ccspublishing.org.cn |

| Insecticides | Benzoylureas | Synthesis of the core aniline component, which is essential for inhibiting chitin (B13524) biosynthesis. jmu.edu |

| Herbicides | Various | Used to create substituted anilines and phenols that form the backbone of many herbicidal compounds. |

Intermediates for Heterocyclic Systems and Biologically Active Scaffolds

Heterocyclic compounds are ubiquitous in medicinal chemistry and are central to the structure of numerous drugs. This compound is a valuable starting material for the synthesis of various fluorinated heterocyclic systems. A common synthetic route involves the chemical modification of the substituents to facilitate cyclization reactions.

A primary transformation is the reduction of the nitro group to an amine. This resulting aniline derivative can then react with other reagents to form fused heterocyclic rings. For instance, ortho-diamines, which can be prepared from nitroanilines, are common precursors for the synthesis of 1,2,5-thiadiazoles and 1,2,5-selenadiazoles. nih.gov Furthermore, reactions involving an amino group and an adjacent halogen can lead to the formation of benzothiazines and other related scaffolds known for their pharmacological activities. researchgate.net The selective substitution of the activated chlorine or fluorine atoms with sulfur or oxygen nucleophiles, followed by further functional group manipulation, opens pathways to a diverse array of biologically active heterocyclic structures.

Development of Specialized Organic Reagents and Ligands Derived from this compound

Beyond its role as a precursor to bioactive molecules, this compound can be converted into specialized reagents and ligands for use in organic synthesis. The reactivity of its functional groups allows for the introduction of phosphine (B1218219), carboxylate, or other coordinating groups, making its derivatives suitable as ligands for transition metal catalysis.

For example, the reduction of the nitro group to an amine, followed by reaction with phosgene (B1210022) or its equivalents, can yield isocyanates. These are highly reactive intermediates used in the synthesis of ureas and carbamates. Alternatively, nucleophilic substitution of the halogen atoms can be used to append moieties capable of coordinating with metal centers. The resulting ligands, featuring a fluorinated aromatic backbone, can offer unique electronic properties and stability to catalytic complexes used in cross-coupling reactions or asymmetric synthesis. The development of such specialized molecules from readily available starting materials like this compound is a key area of research in synthetic methodology.

Environmental Behavior and Degradation Pathways of Halogenated Nitrobenzenes

Abiotic Transformation Processes in Environmental Compartments

Abiotic processes, occurring without biological intervention, are crucial initial steps in the transformation of persistent organic pollutants. For halogenated nitrobenzenes, the most significant abiotic pathways are photodegradation and, to a lesser extent, hydrolysis.

Photodegradation, or photolysis, is a key abiotic process for the transformation of nitroaromatic compounds in the environment. nih.gov This process can occur through two primary mechanisms:

Direct Photolysis: This occurs when the compound directly absorbs solar radiation, leading to an excited state and subsequent chemical transformation. Nitroaromatic compounds can absorb ultraviolet (UV) light, which can initiate their degradation.

Indirect Photolysis: This more common pathway involves reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH). nih.gov In aqueous environments, sunlight can interact with substances like nitrates, nitrites, or dissolved organic matter to produce these highly reactive radicals, which then attack the aromatic ring. nih.gov

For a compound like 1-Chloro-2,5-difluoro-3-nitrobenzene, indirect photolysis is expected to be a significant degradation pathway. The reaction with hydroxyl radicals can lead to the formation of various intermediates. Studies on nitrobenzene (B124822) have shown that this process can yield nitrophenols, nitrohydroquinone, and nitrocatechol, which can be further degraded to aliphatic acids like formic, maleic, and oxalic acid before eventual mineralization to CO2. nih.gov The presence of halogen substituents on the ring would likely lead to the formation of halogenated phenolic intermediates. The photolytic half-life of a related compound, 1,3-dinitrobenzene (B52904) (1,3-DNB), in water has been measured at 23 days, indicating that photolysis can be a relevant, albeit slow, degradation process. nih.gov

Table 1: Potential Photodegradation Intermediates of Nitroaromatic Compounds

| Precursor Compound | Potential Intermediates | Degradation Process |

|---|---|---|

| Nitrobenzene | o-, m-, p-Nitrophenol, Nitrohydroquinone, Nitrocatechol | Indirect Photolysis (UV/H2O2) nih.gov |

| 1,3-Dinitrobenzene | Not specified, but subject to direct photolysis | Direct Photolysis in water nih.gov |

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic pollutants, this can be a significant degradation pathway. However, halogenated nitroaromatic compounds are generally resistant to hydrolysis under typical environmental conditions (pH 5-9). nih.gov

The stability of these compounds against hydrolysis is due to the strength and nature of the carbon-halogen bond on the aromatic ring. Unlike in aliphatic halogenated compounds, the C-X (where X is a halogen) bond in aryl halides is strengthened by the delocalization of the halogen's lone pair electrons into the π-system of the benzene (B151609) ring. This gives the bond partial double-bond character, making it shorter, stronger, and less susceptible to nucleophilic attack by water or hydroxide (B78521) ions. The presence of multiple electron-withdrawing groups (two fluorine atoms, one chlorine atom, and a nitro group) on this compound further deactivates the ring towards nucleophilic substitution. Therefore, hydrolysis is not considered an important environmental fate process for this class of compounds. nih.gov

Biotic Degradation and Biotransformation Mechanisms

Biotic degradation, mediated by microorganisms, is the primary mechanism for the complete removal of persistent organic pollutants from the environment. However, the complex structure of polyhalogenated nitroaromatics presents significant challenges for microbial metabolism.

The microbial degradation of fluoroaromatic compounds is particularly difficult due to the exceptional strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. asm.org Consequently, direct cleavage of the C-F bond is often not the initial step in biodegradation. Instead, microorganisms typically employ a strategy of "metabolic activation," where they first attack more susceptible parts of the molecule. mdpi.comnih.gov

For a molecule like this compound, microbes would likely initiate degradation via one of two routes:

Reduction of the Nitro Group: Under anaerobic conditions, the nitro group is often the first point of attack. Bacteria can reduce the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. nih.gov This transformation makes the aromatic ring more susceptible to subsequent oxidative attack.

Dehalogenation: The carbon-chlorine bond is significantly weaker than the carbon-fluorine bond. Therefore, reductive dechlorination may occur before defluorination.

Once the molecule is "activated" by these initial transformations, cleavage of the C-F bond can proceed. Aerobic degradation of fluoroaromatics is often initiated by oxygenase enzymes, while anaerobic C-F bond cleavage has also been observed, though it is less common. nih.gov Both bacteria and fungi have been shown to degrade halogenated nitroaromatic compounds, with fungi like Phanerochaete chrysosporium being particularly effective due to their powerful, non-specific extracellular enzymes. nih.govmdpi.com

The enzymatic cleavage of the C-F bond is a thermodynamically demanding reaction catalyzed by specialized enzymes. Several classes of enzymes capable of this transformation have been identified:

Oxygenases: Many defluorination reactions are catalyzed by monooxygenase or dioxygenase enzymes. Metalloenzymes, such as cytochrome P450s, can activate molecular oxygen to attack the fluorinated aromatic ring. nih.govmanchester.ac.uk The mechanism often involves an electrophilic attack on the ring, leading to the formation of an unstable intermediate (e.g., an epoxide) that rearranges, resulting in the elimination of a fluoride (B91410) ion. manchester.ac.uk

Reductases: Under anaerobic conditions, reductive defluorination can occur. An example is the class I benzoyl-coenzyme A (BCR) reductase found in the denitrifying bacterium Thauera aromatica. This enzyme uses an ATP-dependent mechanism, resembling a Birch reduction, to cleave the C-F bond in 4-fluorobenzoyl-CoA, representing a rare pathway for complete anaerobic degradation of fluoroaromatics. nih.gov

Dehalogenases: While many dehalogenases act on aliphatic compounds, some have been found to act on aromatic molecules. These enzymes often catalyze a hydrolytic or reductive cleavage of the carbon-halogen bond.

Table 2: Key Enzyme Classes Involved in Aromatic C-F Bond Cleavage

| Enzyme Class | Cofactors/Active Site | Degradation Condition | Proposed Mechanism |

|---|---|---|---|

| Cytochrome P450 Monooxygenases | Heme-iron | Aerobic | Electrophilic attack on the aromatic ring, formation of epoxide intermediate, followed by fluoride elimination. manchester.ac.uk |

| Rieske Dioxygenases | Non-heme iron | Aerobic | Incorporation of both atoms of O2 into the aromatic ring, leading to an unstable diol intermediate that eliminates fluoride. nih.gov |

Halogenated nitrobenzenes are generally classified as persistent environmental pollutants. nih.govresearchgate.net Their persistence is a function of their resistance to degradation and their behavior in environmental compartments like soil and water. A key factor controlling their fate is bioavailability, which describes the fraction of a chemical that is available for uptake by living organisms or for degradation. researchgate.net

In soil and aquatic sediments, the bioavailability of hydrophobic compounds like this compound is often low. These compounds tend to adsorb strongly to soil organic matter and clay minerals, particularly smectites. nih.govacs.org This process, known as sequestration or "aging," physically traps the molecules within the soil matrix, making them inaccessible to microbial enzymes. researchgate.net The strength of this adsorption reduces the concentration of the compound in the soil pore water, which is the primary medium for microbial uptake and transport. nih.govacs.org

This low bioavailability has two major consequences:

Increased Persistence: By protecting the molecules from microbial attack, sequestration significantly increases their half-life in the environment.

Reduced Leaching: Strong adsorption to soil particles reduces the likelihood of the compound leaching into groundwater, but it also creates a long-term source of contamination within the soil itself. nih.gov

In aquatic systems, while the compounds may be dissolved, their interaction with suspended particles and sediment follows similar principles, limiting their availability for degradation. wm.edu Therefore, despite the existence of microbial pathways for degradation, the actual rate of removal from the environment is often severely limited by the low bioavailability of these persistent pollutants.

Characterization of Environmental Transformation Products and Their Pathways

The environmental fate of halogenated nitroaromatic compounds, such as this compound, is dictated by a complex interplay of biotic and abiotic transformation processes. Due to a lack of specific experimental data on the environmental degradation of this compound, this section characterizes its potential transformation products and degradation pathways by drawing parallels with closely related and structurally similar halogenated nitrobenzenes. The primary degradation routes for these compounds include microbial degradation, photodegradation, and abiotic reduction.

Biotic Degradation Pathways

Microbial degradation is a principal mechanism for the environmental breakdown of halogenated nitroaromatic compounds. Bacteria and fungi have evolved diverse enzymatic systems to metabolize these xenobiotic substances. mdpi.com The degradation can proceed through either oxidative or reductive pathways, largely dependent on the microbial species and environmental conditions, particularly the availability of oxygen.

Oxidative Pathways: Under aerobic conditions, the initial step in the microbial degradation of many nitroaromatic compounds is often the enzymatic removal of the nitro group. nih.gov For compounds like nitrobenzene and some chloronitrobenzenes, this is catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a catechol derivative and the release of nitrite. nih.govnih.gov In the case of this compound, a putative oxidative pathway would likely yield 3-chloro-4,6-difluorocatechol. This intermediate would then be susceptible to ring cleavage, a common strategy in the degradation of aromatic compounds, leading to the formation of aliphatic intermediates that can be further metabolized. nih.gov